molecular formula C14H8F2N2OS B5176840 N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide

N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide

Cat. No. B5176840
M. Wt: 290.29 g/mol
InChI Key: CPCPGRVWGSRACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide, also known as DBZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DBZ belongs to the class of benzothiazole derivatives and is structurally similar to other benzothiazole-based compounds that have been reported to exhibit various biological activities.

Mechanism of Action

N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide inhibits the activity of gamma-secretase, which is an enzyme involved in the cleavage of the transmembrane protein Notch. Inhibition of gamma-secretase by N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide prevents the cleavage of Notch, leading to the accumulation of the full-length Notch protein in the cell membrane. This results in the inhibition of the Notch signaling pathway, which is known to regulate various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of Notch signaling pathway in cancer cells, induction of apoptosis, and inhibition of cell proliferation. N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has also been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has several advantages as a research tool, including its specificity for gamma-secretase inhibition and its ability to inhibit the Notch signaling pathway. However, N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has some limitations, including its low solubility and potential toxicity at high concentrations.

Future Directions

Future research on N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide could focus on elucidating its mechanism of action in more detail, identifying its potential therapeutic applications in other diseases, and developing more potent and selective inhibitors of gamma-secretase. Additionally, the development of new methods for the synthesis of N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide could lead to improved yields and reduced toxicity.

Synthesis Methods

N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide can be synthesized using various methods, including the reaction of 2,6-difluoroaniline with 2-aminobenzothiazole in the presence of a suitable catalyst. The synthesis of N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has been reported to inhibit the activity of Notch signaling pathway, which is known to play a crucial role in the development and progression of several types of cancer. Inhibition of Notch signaling pathway by N-1,3-benzothiazol-2-yl-2,6-difluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS/c15-8-4-3-5-9(16)12(8)13(19)18-14-17-10-6-1-2-7-11(10)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPGRVWGSRACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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